molecular formula C8H12O3 B13482419 (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B13482419
M. Wt: 156.18 g/mol
InChI Key: XYYNJRJQVQSMHH-YUMQZZPRSA-N
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Description

(1S,4S)-1-methyl-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the formation of the bicyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation and functional group transformations to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the bicyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
  • (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid
  • (1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Uniqueness

(1S,4S)-1-methyl-2-oxabicyclo[221]heptane-4-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxylic acid group

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10)/t7-,8-/m0/s1

InChI Key

XYYNJRJQVQSMHH-YUMQZZPRSA-N

Isomeric SMILES

C[C@]12CC[C@](C1)(CO2)C(=O)O

Canonical SMILES

CC12CCC(C1)(CO2)C(=O)O

Origin of Product

United States

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